

Application Notes: Use of Favipiravir Sodium in High-Throughput Antiviral Screening

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Favipiravir sodium	
Cat. No.:	B15566450	Get Quote

Introduction

Favipiravir is a potent, broad-spectrum antiviral agent that exhibits activity against a wide range of RNA viruses.[1][2] Originally developed for influenza, its utility has been explored for numerous other viral infections, including those caused by coronaviruses, filoviruses, and arenaviruses.[3][4][5] Favipiravir functions as a prodrug, and its mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication. Recent advancements have led to the development of **favipiravir sodium**, a salt form with significantly enhanced aqueous solubility and higher antiviral activity compared to its parent compound, making it a valuable tool for in vitro and high-throughput screening (HTS) applications.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of favipiravir's mechanism, quantitative antiviral data, and detailed protocols for its use in HTS assays.

Mechanism of Action

Favipiravir is a prodrug that must be metabolized intracellularly to its active form. Once inside the host cell, it undergoes phosphoribosylation to become favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite acts as a purine analog, which is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of favipiravir-RTP into a nascent viral RNA strand leads to the inhibition of viral replication through two primary mechanisms:







- Chain Termination: The presence of the modified base can halt the elongation of the viral RNA chain.
- Lethal Mutagenesis: The incorporation of favipiravir-RTP can induce a high rate of mutations in the viral genome, resulting in non-viable viral progeny.

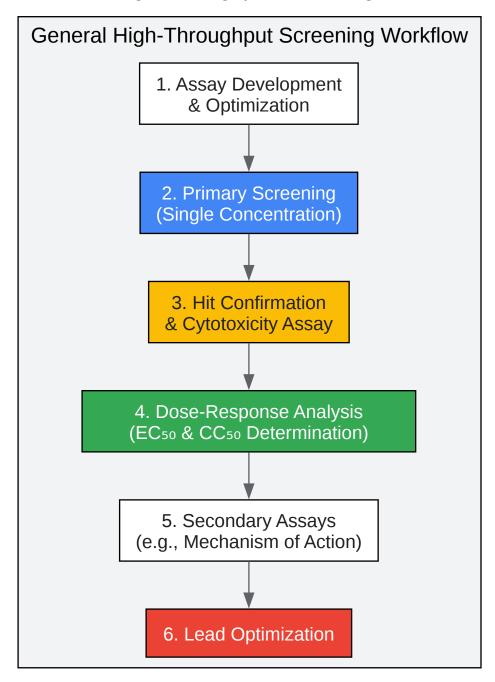
This selective targeting of the viral RdRp, which is conserved across many RNA viruses, is the basis for favipiravir's broad-spectrum activity.



Mechanism of Action of Favipiravir Host Cell Lethal Mutagenesis Induces Errors Inhibition Favipiravir (Prodrug) Favipiravir (Prodrug) Favipiravir (Prodrug) Favipiravir (Prodrug) Favipiravir (Prodrug) Viral RNA-dependent RNA Polymerase (RdRp)



General High-Throughput Screening Workflow



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir Wikipedia [en.wikipedia.org]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Use of Favipiravir Sodium in High-Throughput Antiviral Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566450#use-of-favipiravir-sodium-in-highthroughput-antiviral-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com